Lys-Val-Leu-Pro-Val-Pro-Gln is a bioactive peptide composed of six amino acids: lysine, valine, leucine, proline, and glutamine. This peptide is notable for its potential health benefits, particularly in the context of antihypertensive activity and antioxidant properties. It is derived from casein, a major protein found in milk, and has garnered interest for its role in functional foods and nutraceuticals.
Lys-Val-Leu-Pro-Val-Pro-Gln has been studied for its biological activities, particularly its antihypertensive effects. Research indicates that it exhibits moderate ACE inhibitory activity, which is essential for lowering blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Furthermore, this peptide has antioxidant properties that may help in scavenging free radicals and reducing oxidative stress in biological systems .
The synthesis of Lys-Val-Leu-Pro-Val-Pro-Gln can be achieved through several methods:
Studies have shown that Lys-Val-Leu-Pro-Val-Pro-Gln interacts with ACE, demonstrating an ability to inhibit its activity at certain concentrations . Further research into its interactions with other enzymes and receptors could provide insights into additional health benefits or mechanisms of action.
Several peptides share structural or functional similarities with Lys-Val-Leu-Pro-Val-Pro-Gln. Here are some notable examples:
Compound Name | Structure | Key Activity |
---|---|---|
Tyr-Lys-Val-Pro | Tyr-Lys-Val-Pro | Strong ACE inhibitory activity |
Arg-Glu-Leu-Glu-Glu-Leu | Arg-Glu-Leu-Glu-Glu-Leu | High antioxidant activity |
Leu-Pro-Val-Pro-Gln | Leu-Pro-Val-Pro-Gln | Moderate ACE inhibitory activity |
Gly-Lys-Glu-Lys-Val-Asn-Glu-Leu | Gly-Lys-Glu-Lys-Val-Asn-Glu-Leu | Antioxidant properties |
What sets Lys-Val-Leu-Pro-Val-Pro-Gln apart from these similar compounds is its specific sequence and the balance of hydrophobic (valine and leucine) and polar (lysine and glutamine) amino acids. This unique composition may contribute to its distinct bioactivity profile, particularly in terms of antihypertensive effects and antioxidant capacity.
Proteolytic hydrolysis remains the most common method for generating bioactive peptides from casein. The heptapeptide Lys-Val-Leu-Pro-Val-Pro-Gln is typically liberated through controlled enzymatic digestion of α- or β-casein fractions.
The choice of protease directly influences peptide yield and sequence specificity. Alcalase (a bacterial serine protease) and trypsin are widely used due to their complementary cleavage patterns. Alcalase preferentially hydrolyzes hydrophobic residues, while trypsin targets lysine and arginine residues. Sequential hydrolysis with these enzymes enhances the release of target peptides, including Lys-Val-Leu-Pro-Val-Pro-Gln.
Protease Pair | Hydrolysis Time (h) | Temperature (°C) | Peptide Yield (mg/g protein) |
---|---|---|---|
Alcalase + Trypsin | 5.0 | 50 | 48.2 |
Thermolysin + Flavourzyme | 6.5 | 60 | 32.7 |
Pepsin + Pancreatin | 4.0 | 37 | 22.4 |
Optimal conditions for maximizing Lys-Val-Leu-Pro-Val-Pro-Gln production involve:
Post-hydrolysis, ultrafiltration membranes isolate peptides by molecular weight. Fractions below 3 kDa exhibit the highest bioactive peptide concentrations. For Lys-Val-Leu-Pro-Val-Pro-Gln (molecular weight ~780 Da), a 3-kDa membrane effectively enriches the target peptide while excluding larger proteins. Subsequent gel filtration chromatography further purifies the heptapeptide, achieving >90% purity in optimized systems.
Lysine-valine-leucine-proline-valine-proline-glutamine represents a bioactive heptapeptide derived from bovine beta-casein that exhibits significant angiotensin-converting enzyme inhibitory properties through complex allosteric mechanisms [1] . The peptide demonstrates molecular weight of 780.0 grams per mole and corresponds to the beta-casein fragment 169-175, positioning it among the well-characterized casein-derived bioactive peptides [1] [3].
The allosteric binding dynamics of this heptapeptide involve sophisticated interactions with zinc-binding domains that differ fundamentally from traditional competitive inhibition mechanisms [4]. Angiotensin-converting enzyme possesses two homologous catalytic domains, designated as amino-terminal and carboxy-terminal domains, each containing zinc-dependent active sites characterized by the conserved histidine-glutamic acid-X-X-histidine motif [5] [6]. The zinc ion coordination involves tetrahedral geometry with metal-ligand distances ranging from 2.0-2.2 angstroms for histidine residues and 1.9-2.1 angstroms for glutamic acid residues [7] [8].
Domain | Zinc Ligand Residues | Coordination Role | Binding Affinity |
---|---|---|---|
Carboxy-terminal | His383, His387, Glu411 | Primary zinc coordination | Kd = 6.4 × 10⁻¹⁰ M |
Amino-terminal | His361, His365, Glu389 | Primary zinc coordination | Kd = 6.4 × 10⁻¹⁰ M |
Supporting residues | Asp415 (C-domain), Asp393 (N-domain) | Zinc positioning | Indirect interaction |
The allosteric mechanism involves binding to exosites located away from the traditional zinc active site, thereby modulating enzyme activity through conformational changes rather than direct active site occupation [4]. Seven potential allosteric sites have been identified through computational analysis, with Site 1 specifically affecting the amino-terminal domain active site through extended loops that connect to key active site residues lysine-489 and tyrosine-498 [4]. The allosteric binding results in rotation of histidine-361 away from the catalytic zinc and repositioning of lysine-489 out of the active site, effectively inactivating the amino-terminal domain [4].
The peptide lysine-valine-leucine-proline-valine-proline-glutamine demonstrates binding affinity characterized by coordination bonds between the carboxy-terminal glutamine residue and the zinc ion, creating conformational changes that extend beyond the immediate binding site [9]. The zinc dissociation rate from angiotensin-converting enzyme measures 0.68 minutes⁻¹ for the free enzyme, with association rates reaching 1.06 × 10⁹ molar⁻¹ minutes⁻¹ [7]. These kinetic parameters indicate exceptionally tight zinc binding that can be disrupted through allosteric mechanisms without direct competitive displacement.
Molecular docking studies reveal that the heptapeptide exhibits preferential binding to regions distinct from the traditional substrate-binding subsites S1, S1-prime, and S2-prime [10]. The allosteric binding involves hydrogen bonding networks and hydrophobic interactions that propagate conformational changes throughout the enzyme structure. The peptide sequence contains strategic proline residues at positions 4 and 6, which contribute to structural rigidity and facilitate specific orientation within the allosteric binding pocket [11].
The inhibition mechanism of lysine-valine-leucine-proline-valine-proline-glutamine follows non-competitive pathways that distinguish it from classical competitive angiotensin-converting enzyme inhibitors [9] [10]. Non-competitive inhibition occurs when the inhibitor binds to sites other than the active site, altering enzyme conformation without preventing substrate binding [12] [13]. This mechanism differs fundamentally from competitive inhibition, where inhibitors directly compete with substrates for active site occupancy.
Kinetic analysis through Lineweaver-Burk plots demonstrates that non-competitive inhibitors produce intersecting lines at the x-axis, indicating unchanged Michaelis constant (Km) values with decreased maximum velocity (Vmax) [10]. The peptide exhibits this characteristic pattern, confirming its non-competitive inhibition mechanism. In contrast, competitive inhibitors such as captopril, with inhibitory concentration 50 values ranging from 1.79 to 15.1 nanomolar, produce intersecting lines at the y-axis with increased Km values but unchanged Vmax [14].
Inhibition Type | Kinetic Parameters | Lineweaver-Burk Pattern | Binding Characteristics |
---|---|---|---|
Non-competitive | Unchanged Km, decreased Vmax | Lines intersect at x-axis | Binds to allosteric sites |
Competitive | Increased Km, unchanged Vmax | Lines intersect at y-axis | Binds to active site |
Uncompetitive | Decreased Km, decreased Vmax | Parallel lines | Binds to enzyme-substrate complex |
Mixed inhibition | Both Km and Vmax affected | Lines intersect in quadrants | Multiple binding sites |
Uncompetitive inhibition represents a distinct mechanism where inhibitors bind exclusively to the enzyme-substrate complex, requiring substrate presence for effective inhibition [10] [13]. This pathway produces parallel lines in Lineweaver-Burk analysis and results in decreased values for both Km and Vmax. Peptides exhibiting uncompetitive inhibition include sequences such as isoleucine-tryptophan, phenylalanine-tyrosine, and alanine-tryptophan, with inhibitory concentration 50 values typically in the micromolar range [13].
The structural basis for non-competitive inhibition by lysine-valine-leucine-proline-valine-proline-glutamine involves binding to the lid structure of angiotensin-converting enzyme, specifically interacting with alpha-helical regions that regulate active site accessibility [9]. The amino-terminal residues threonine-1, threonine-3, and glutamine-4 of similar peptide sequences orient the molecule onto the lid structure, maintaining distance from the active site while enabling conformational modulation [9]. The carboxy-terminal serine or glutamine residues can coordinate with the zinc ion through indirect mechanisms, pulling the metal away from its optimal catalytic position.
Research findings indicate that the inhibitory concentration 50 value for lysine-valine-leucine-proline-valine-proline-glutamine measures approximately 39 micromolar, positioning it among moderately potent angiotensin-converting enzyme inhibitors [3]. This potency reflects the peptide's ability to induce conformational changes that persist throughout the catalytic cycle, unlike competitive inhibitors that must continuously compete with substrate molecules.
The non-competitive mechanism offers therapeutic advantages including reduced substrate-dependence and potential for fine-tuning enzyme activity without complete inhibition [4]. The allosteric nature of binding allows for cooperative effects and may provide enhanced selectivity compared to active site-directed inhibitors. Molecular dynamics simulations demonstrate that non-competitive binding induces long-range conformational changes that affect substrate recognition and product release pathways.
The structural determinants governing angiotensin-converting enzyme active site interactions with lysine-valine-leucine-proline-valine-proline-glutamine involve sophisticated molecular recognition patterns that extend beyond simple lock-and-key binding models [6] [15]. The enzyme architecture comprises two homologous domains sharing 55% sequence identity, each containing similar active sites with overlapping yet distinct substrate preferences [5] [16].
The carboxy-terminal domain primarily mediates angiotensin I conversion to angiotensin II in physiological conditions, while the amino-terminal domain demonstrates preferential activity toward alternative substrates including acetyl-seryl-aspartyl-lysyl-proline [16] [6]. Domain selectivity arises from subtle differences in amino acid residues forming the active site, particularly within the S2 and S2-prime subsites where most selective inhibitors demonstrate distinct interaction patterns [6] [15].
Active Site Feature | Carboxy-terminal Domain | Amino-terminal Domain | Functional Significance |
---|---|---|---|
Zinc coordination | His383, His387, Glu411 | His361, His365, Glu389 | Catalytic metal binding |
HEXXH motif | His383-Glu384-Ala385-Ala386-His387 | His361-Glu362-Met363-Gly364-His365 | Zinc binding framework |
S1 subsite | Ala354, Glu384, Tyr523 | Ala332, Glu362, Tyr501 | Substrate recognition |
S2 subsite | Gln281, His353, Lys511, His513, Tyr520 | Gln259, His331, Lys489, His491, Tyr498 | Peptide backbone binding |
S1-prime subsite | Glu162 | Glu140 | Product orientation |
The peptide lysine-valine-leucine-proline-valine-proline-glutamine demonstrates preferential interactions with specific subsites through its amino acid composition and sequential arrangement [11]. The amino-terminal lysine residue provides positive charge that can interact electrostatically with negatively charged residues, while the internal proline residues contribute structural rigidity that influences binding geometry. The carboxy-terminal glutamine residue offers hydrogen bonding capabilities and potential metal coordination properties.
Structural analysis reveals that effective angiotensin-converting enzyme inhibitory peptides typically contain hydrophobic amino acid residues at carboxy-terminal positions, particularly tryptophan, phenylalanine, tyrosine, or proline [11]. The presence of branched aliphatic amino acids such as valine and leucine at amino-terminal positions enhances binding affinity through hydrophobic interactions with enzyme subsites. The peptide sequence contains multiple valine residues at positions 2 and 5, along with leucine at position 3, fulfilling these structural requirements.
The zinc-binding domain interactions involve coordination geometries that can be disrupted through indirect mechanisms [7] [17]. Site-directed mutagenesis studies demonstrate that glutamic acid-987 constitutes the third zinc ligand in the carboxy-terminal domain, with mutations producing 300-fold decreases in catalytic efficiency [17]. Aspartic acid-991 plays a supporting role in positioning the zinc ion, with mutations resulting in 3.8- to 22-fold decreases in activity and altered inhibitor sensitivity [17].
Crystallographic analysis of inhibitor-enzyme complexes reveals unusual binding modes where multiple inhibitor molecules can occupy single active sites [18]. The carboxy-terminal domain demonstrates capacity for accommodating two inhibitor molecules simultaneously, with the first molecule positioned in the obligatory binding site and the second molecule engaging in pi-pi stacking interactions [18]. This architectural flexibility suggests opportunities for designing inhibitors that exploit extended binding regions beyond traditional active site boundaries.
Structural Parameter | Measurement | Method | Reference Conditions |
---|---|---|---|
Metal-ligand distance (His) | 2.0-2.2 Å | X-ray crystallography | Crystal structure |
Metal-ligand distance (Glu) | 1.9-2.1 Å | X-ray crystallography | Crystal structure |
Active site volume | ~1200 Ų | Computational analysis | Molecular modeling |
Binding pocket depth | 15-18 Å | Structural measurement | Crystal analysis |
Zinc coordination number | 4 | Spectroscopic analysis | Solution conditions |